molecular formula C19H21ClN4O2 B5916440 4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

Numéro de catalogue B5916440
Poids moléculaire: 372.8 g/mol
Clé InChI: ICAFQYJYPKANBZ-QNGOZBTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine, commonly known as CNB-001, is a small molecule that has been studied for its potential therapeutic applications. CNB-001 is a piperazine derivative that has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Mécanisme D'action

The exact mechanism of action of CNB-001 is not fully understood, but it is believed to act by reducing oxidative stress and inflammation, which are known to contribute to the development and progression of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CNB-001 is that it has been shown to be effective in animal models of neurological disorders, suggesting that it may have therapeutic potential in humans. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for research on CNB-001, including investigating its potential use in the treatment of specific neurological disorders such as Alzheimer's disease and traumatic brain injury. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its dosing and delivery. Additionally, researchers may explore the use of CNB-001 in combination with other drugs or therapies to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of CNB-001 involves several steps, including the reaction of 4-chlorobenzylamine with 3-nitrobenzaldehyde to form the Schiff base, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with piperazine to yield CNB-001.

Applications De Recherche Scientifique

CNB-001 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. In particular, CNB-001 has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders.

Propriétés

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15(17-3-2-4-19(13-17)24(25)26)21-23-11-9-22(10-12-23)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFQYJYPKANBZ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.